molecular formula C13H15F3O3 B8288709 Ethyl 2-(2,2,2-trifluoro-1-phenylethoxy)propanoate CAS No. 70782-57-9

Ethyl 2-(2,2,2-trifluoro-1-phenylethoxy)propanoate

Cat. No. B8288709
CAS RN: 70782-57-9
M. Wt: 276.25 g/mol
InChI Key: IDBISCRMXPHTGD-UHFFFAOYSA-N
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Patent
US04288453

Procedure details

Using the same procedure as in Example I, Step B, starting from 10.3 g sodium-2,2,2-trifluoro-1-phenylethanolate and 9.4 g ethyl-2-bromopropionate, 6.2 of the title compound is isolated.
Name
sodium 2,2,2-trifluoro-1-phenylethanolate
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]([F:13])([F:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O-:5].[CH2:14]([O:16][C:17](=[O:21])[CH:18](Br)[CH3:19])[CH3:15]>>[CH2:14]([O:16][C:17](=[O:21])[CH:18]([O:5][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([F:12])([F:13])[F:2])[CH3:19])[CH3:15] |f:0.1,^1:0|

Inputs

Step One
Name
sodium 2,2,2-trifluoro-1-phenylethanolate
Quantity
10.3 g
Type
reactant
Smiles
[Na].FC(C([O-])C1=CC=CC=C1)(F)F
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)OC(C(C)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)OC(C(F)(F)F)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.